molecular formula C12H17N3O2 B2360848 1-[2-(4-Nitrophenyl)ethyl]piperazine CAS No. 91098-69-0

1-[2-(4-Nitrophenyl)ethyl]piperazine

Cat. No.: B2360848
CAS No.: 91098-69-0
M. Wt: 235.287
InChI Key: LDHDLZVIOVDTCH-UHFFFAOYSA-N
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Description

Context within Piperazine (B1678402) Scaffold Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in drug discovery and medicinal chemistry. nih.govnih.gov Its prevalence in biologically active compounds is due to a combination of favorable physicochemical and structural properties. mdpi.com

The two nitrogen atoms of the piperazine ring can be substituted, allowing for the facile introduction of various chemical groups to modulate a molecule's properties and biological activity. tandfonline.com This chemical reactivity makes piperazine a versatile building block for creating diverse libraries of compounds for screening. tandfonline.comresearchgate.net Furthermore, the piperazine ring is typically water-soluble, which can improve the pharmacokinetic properties of a drug candidate. nih.gov

Derivatives of piperazine have been shown to exhibit a wide array of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. researchgate.netbenthamdirect.com This broad spectrum of activity has led to the inclusion of the piperazine scaffold in numerous marketed drugs. researchgate.net The conformational flexibility of the piperazine ring allows it to adopt different shapes to fit into the binding sites of various biological targets, such as enzymes and receptors. tandfonline.com

Research Trajectories and Potential Applications in Chemical Biology

Research involving 1-[2-(4-Nitrophenyl)ethyl]piperazine and its close analogs has primarily focused on the synthesis of new derivatives and the evaluation of their biological activities. These investigations highlight potential applications in the development of novel therapeutic agents and chemical probes.

One significant area of research is the development of enzyme inhibitors. For instance, a series of nitrophenylpiperazine derivatives, structurally related to this compound, have been synthesized and evaluated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov In one study, derivatives were designed based on the structure of known tyrosinase inhibitors, leading to the identification of compounds with notable inhibitory potency. nih.gov The structure-activity relationship (SAR) analysis from such studies revealed that modifications to the aryl group attached to the piperazine core can significantly influence the inhibitory activity. nih.gov

Another prominent research trajectory is in the field of antimicrobial agents. Piperazine derivatives have been extensively studied for their potential to combat bacterial and fungal pathogens. nih.govjapsonline.com For example, a study focused on the synthesis and antimicrobial activity of various piperazine derivatives demonstrated that some of these compounds exhibit significant antibacterial and antifungal properties. researchgate.net Research into 1-(4-nitrophenyl)piperazine (B103982) derivatives has shown activity against several strains of mycobacteria. researchgate.net

The tables below summarize some of the research findings for derivatives structurally related to this compound.

Compound ClassBiological TargetKey Findings
Nitrophenylpiperazine derivativesTyrosinaseIdentified compounds with IC50 values in the micromolar range, indicating potential for development as skin-lightening agents or treatments for hyperpigmentation disorders. nih.gov
Substituted piperazine derivativesVarious bacteria and fungiSeveral synthesized compounds showed significant antimicrobial and antifungal properties, highlighting their potential as new anti-infective agents. researchgate.net
1-(4-nitrophenyl)piperazine derivativesMycobacteriaCertain derivatives displayed notable inhibitory activity against M. kansasii and M. marinum. researchgate.net
Derivative of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethylTargetIC50 (µM)Inhibition Type
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 3-(1H-indol-3-yl)acrylate (4l)Tyrosinase72.55Mixed
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl benzoate (B1203000) (4a)Tyrosinase>100-
2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 3-nitrobenzoate (4e)Tyrosinase>100-
Data sourced from a study on nitrophenylpiperazine derivatives as tyrosinase inhibitors. nih.gov

These research efforts underscore the utility of the this compound scaffold in developing new biologically active molecules. The presence of the nitro group offers a site for chemical modification, such as reduction to an amine, which can then be used to link the molecule to other chemical entities, creating more complex structures with potentially enhanced or novel biological activities. The ongoing exploration of this and related compounds is likely to yield new insights into their potential applications in chemical biology and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-15(17)12-3-1-11(2-4-12)5-8-14-9-6-13-7-10-14/h1-4,13H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHDLZVIOVDTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 4 Nitrophenyl Ethyl Piperazine and Its Derivatives

Direct Synthetic Routes to the Core Structure

Direct synthesis of the 1-[2-(4-Nitrophenyl)ethyl]piperazine core structure is primarily accomplished through two main pathways: N-alkylation of piperazine (B1678402) with a pre-functionalized side chain or reductive amination.

One common direct method is the N-alkylation of piperazine with a reactive 2-(4-nitrophenyl)ethyl derivative, typically a halide such as 2-(4-nitrophenyl)ethyl bromide. In this reaction, piperazine, acting as a nucleophile, displaces the halide on the ethyl side chain. To favor mono-alkylation and prevent the formation of the undesired N,N'-disubstituted product, a large excess of piperazine is often employed. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or acetonitrile (B52724), often in the presence of a base such as potassium carbonate to neutralize the hydrogen halide formed during the reaction.

Another powerful direct method is reductive amination . This approach involves the reaction of piperazine with 4-nitrophenylacetaldehyde. The initial reaction forms an intermediate iminium ion, which is then reduced in situ to the desired secondary amine product. researchgate.net A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity. nih.gov This one-pot procedure is highly efficient and avoids the need to pre-form and isolate a reactive alkyl halide. researchgate.netnih.gov

Table 1: Comparison of Direct Synthetic Routes
MethodReactantsKey ReagentsGeneral Conditions
N-AlkylationPiperazine + 2-(4-Nitrophenyl)ethyl BromideBase (e.g., K₂CO₃)Excess piperazine, polar solvent (e.g., ACN, EtOH), heating
Reductive AminationPiperazine + 4-NitrophenylacetaldehydeReducing Agent (e.g., NaBH(OAc)₃)One-pot reaction, often at room temperature

Precursor and Intermediate Syntheses

A stepwise approach, involving the independent synthesis of the piperazine scaffold and the side chain component, offers a modular and often more controlled route to the final product.

The 1-(4-nitrophenyl)piperazine (B103982) intermediate is a crucial building block for many pharmacologically active molecules. Its synthesis is well-established and primarily relies on nucleophilic aromatic substitution (SNAr) or modern cross-coupling reactions.

The SNAr reaction is a classical and cost-effective method. It involves the reaction of piperazine with an aryl halide activated by a strong electron-withdrawing group, such as 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene. core.ac.uk The nitro group is essential as it stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution. These reactions are typically performed at elevated temperatures in a polar solvent. core.ac.uk

More recently, palladium-catalyzed Buchwald-Hartwig amination has emerged as a highly versatile and efficient alternative. nih.govwikipedia.org This cross-coupling reaction allows for the formation of the C-N bond between an aryl halide (or triflate) and piperazine under milder conditions than traditional methods. wikipedia.orgresearchgate.net The reaction utilizes a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base. nih.govlibretexts.org This method offers broader substrate scope and functional group tolerance compared to SNAr approaches. wikipedia.org

Table 2: Synthetic Routes to 1-(4-Nitrophenyl)piperazine
MethodAryl SubstrateKey ReagentsAdvantages
Nucleophilic Aromatic Substitution (SNAr)1-Chloro-4-nitrobenzenePiperazine, HeatCost-effective, simple procedure. core.ac.uk
Buchwald-Hartwig Amination4-BromonitrobenzenePd catalyst, Phosphine ligand, BaseMilder conditions, broader scope. nih.govwikipedia.org

The key side chain component is typically 2-(4-nitrophenyl)ethyl bromide or a related electrophile. The synthesis usually starts from 4-nitrophenethyl alcohol. lookchem.comsmolecule.com This alcohol can be prepared by the nitration of commercially available phenethyl alcohol using a mixture of nitric and sulfuric acids. smolecule.com

Once 4-nitrophenethyl alcohol is obtained, it can be converted to the corresponding bromide, 2-(4-nitrophenyl)ethyl bromide , using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). chembk.com This bromide is a stable, crystalline solid that serves as an effective electrophile for the alkylation of amines like piperazine. chembk.comcymitquimica.com

Derivatization Strategies of the Piperazine Moiety

The secondary amine of this compound provides a reactive site for further functionalization, allowing for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.

The free N-H group can be readily modified through standard N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the parent compound with various alkyl halides (e.g., iodides, bromides, or chlorides) in the presence of a base. nih.gov Alternatively, reductive amination with a wide range of aldehydes and ketones provides access to a diverse set of N-alkylated derivatives under mild conditions. nih.gov

N-acylation is typically performed by treating the piperazine derivative with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), to yield the corresponding amides. These reactions are generally high-yielding and provide a straightforward method for introducing a variety of substituents.

For the synthesis of more complex molecules, particularly those involving the attachment of aryl or heteroaryl moieties to the second piperazine nitrogen, modern cross-coupling reactions are indispensable.

The Buchwald-Hartwig amination is a premier method for this purpose. wikipedia.orgorganic-chemistry.org It allows for the coupling of this compound with a diverse range of aryl or heteroaryl halides and triflates. organic-chemistry.orgresearchgate.net The reaction's tolerance for various functional groups makes it a powerful tool for late-stage diversification in drug discovery programs. beilstein-journals.org

The Ullmann condensation (or Ullmann-type reaction) is another important method for forming C-N bonds, although it traditionally requires harsher conditions than palladium-catalyzed methods. wikipedia.orgwikipedia.org This copper-catalyzed reaction couples an amine with an aryl halide, typically at high temperatures. wikipedia.orgorganic-chemistry.org While modern advancements have introduced milder conditions through the use of ligands, the Buchwald-Hartwig reaction is often preferred for its broader applicability and milder reaction profiles. nih.gov

Table 3: Common Compounds Mentioned
Compound NameRole in Synthesis
This compoundTarget Compound
PiperazineStarting Material / Precursor
1-(4-Nitrophenyl)piperazineKey Intermediate / Precursor
2-(4-Nitrophenyl)ethyl BromideSide Chain Component / Electrophile
4-NitrophenylacetaldehydeSide Chain Component for Reductive Amination
4-Nitrophenethyl AlcoholPrecursor to Side Chain Component
1-Chloro-4-nitrobenzeneStarting Material for SNAr

Optimization of Reaction Conditions and Yields

The primary route for synthesizing this compound is the N-alkylation of piperazine with a suitable 2-(4-nitrophenyl)ethyl electrophile, such as 1-bromo-2-(4-nitrophenyl)ethane or 2-(4-nitrophenyl)ethyl tosylate. The optimization of this reaction is critical for maximizing the yield of the desired mono-alkylated product while minimizing the formation of the di-alkylated byproduct and other impurities.

Key parameters that are systematically varied to optimize the reaction include the choice of base, solvent, temperature, and the stoichiometry of the reactants.

Control of Stoichiometry and Use of Protecting Groups: A significant challenge in the N-alkylation of piperazine is achieving mono-substitution. A common strategy to favor the desired product is to use a large excess of piperazine relative to the alkylating agent. chemicalbook.com An alternative, and often more effective, approach involves the use of a mono-protected piperazine derivative, such as 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine). researchgate.net The Boc protecting group deactivates one nitrogen atom, allowing the alkylation to occur selectively at the other. The protecting group is then removed in a subsequent step, typically under acidic conditions, to yield the final mono-substituted product. researchgate.net

Influence of Base and Solvent: The selection of the base and solvent system plays a crucial role in the reaction's efficiency. Inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are frequently used in polar aprotic solvents like acetonitrile or acetone. researchgate.net The base acts as a scavenger for the acid generated during the reaction. Studies on similar N-alkylation reactions have shown that the combination of base and solvent can significantly impact the product yield. For example, in one study, the use of NaOH in ethanol proved effective, while other bases like K₂CO₃ and KOH in the same solvent resulted in lower yields. mdpi.com The use of polar solvents like DMF and DMSO has, in some cases, been shown to be detrimental, yielding no product. mdpi.com

Effect of Leaving Group and Additives: The nature of the leaving group on the electrophile influences the reaction rate. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides or tosylates. To improve the yield when using less reactive alkyl chlorides or bromides, catalytic amounts of sodium or potassium iodide are often added. mdpi.com The iodide ion participates in a Finkelstein reaction, converting the alkyl halide in situ to the more reactive alkyl iodide. mdpi.com

The following data table summarizes the results of a representative study on the optimization of reaction conditions for a similar N-alkylation reaction, illustrating the impact of various parameters on the product yield.

Entry Base Solvent Temperature (°C) Time (h) Yield (%) Reference
1NaOHEthanolReflux1290 mdpi.com
2K₂CO₃EthanolReflux12< 70 mdpi.com
3KOHEthanolReflux12< 70 mdpi.com
4tBuOKEthanolReflux12< 70 mdpi.com
5NaOHMethanol (B129727)Reflux1275 mdpi.com
6NaOHEthanol/Water (7:3)Reflux12< 60 mdpi.com
7NoneDMFReflux120 mdpi.com
8NoneDMSOReflux120 mdpi.com
9K₂CO₃AcetonitrileReflux885* researchgate.net

*Yield reported for a similar reaction using mono-Boc-piperazine. This table is interactive and can be sorted by clicking on the column headers.

Recent advancements have also explored novel catalytic systems, such as visible-light-induced metallaphotoredox platforms using copper catalysts, which can facilitate N-alkylation at room temperature and tolerate a wide range of functional groups, offering an alternative to traditional thermal methods. princeton.edu

Structural Elucidation and Conformational Analysis of 1 2 4 Nitrophenyl Ethyl Piperazine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Raman Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information to build a comprehensive structural profile.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific NMR data for 1-[2-(4-nitrophenyl)ethyl]piperazine is not extensively detailed in the available literature, analysis of the closely related derivative, 1-(2-nitrophenyl)piperazine (B181537), provides valuable comparative insights. scispace.com

The structure of 1-(2-nitrophenyl)piperazine has been characterized using both ¹H and ¹³C NMR techniques. scispace.com In the ¹H-NMR spectrum, distinct signals corresponding to the protons on the phenyl and piperazine (B1678402) rings are observed. The aromatic protons typically appear in the downfield region, while the aliphatic protons of the piperazine ring are found upfield. Similarly, the ¹³C-NMR spectrum shows characteristic peaks for the carbon atoms in both the aromatic and piperazine moieties. scispace.com

A detailed study on 1-(2-nitrophenyl)piperazine reported the following experimental and theoretical chemical shifts (δ) in ppm: scispace.com

Table 1: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-(2-Nitrophenyl)piperazine

AtomExperimental ¹HTheoretical ¹HAtomExperimental ¹³CTheoretical ¹³C
H197.787.83C15147.25152.09
H187.517.57C14142.31144.93
H207.357.34C17133.51135.91
H177.097.15C19126.96128.84
H1, H43.133.09C20124.49125.10
H2, H33.043.01C18123.11122.95
H112.09-C1, C451.6253.69
---C2, C345.8247.88

The carbon atom C15, being directly bonded to a nitrogen atom, is the most deshielded among the carbon atoms. researchgate.net These assignments are typically confirmed by two-dimensional NMR techniques like COSY and HETCOR. researchgate.net

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. niscpr.res.in

For nitrophenylpiperazine derivatives, characteristic vibrational bands are expected for the N-H group of the piperazine ring, the C-H bonds of the aromatic and piperazine rings, the C-C bonds of the phenyl ring, and the nitro (NO₂) group. scispace.com

In a study of 1-(2-nitrophenyl)piperazine, the N-H stretching vibration was observed at 3173 cm⁻¹ in the IR spectrum. scispace.com The C-H stretching vibrations from the phenyl ring were assigned to weak bands around 3080 cm⁻¹ (IR) and 3076 cm⁻¹ (Raman), while the C-H stretching from the piperazine ring appeared at 2949, 2915, and 2834 cm⁻¹ in the IR spectrum and 2954 and 2833 cm⁻¹ in the Raman spectrum. scispace.com For the related 1-(4-nitrophenyl)piperazine (B103982), C-C stretching bands have been reported at 1598, 1481, and 1454 cm⁻¹. scispace.com

The symmetric and asymmetric stretching vibrations of the NO₂ group are strong indicators of the nitro functionality. For 1-(2-nitrophenyl)piperazine, these have been experimentally observed at 1512 cm⁻¹ (asymmetric) and 1349 cm⁻¹ (symmetric) in the IR spectrum. scispace.com

Table 2: Selected Vibrational Frequencies (cm⁻¹) for 1-(2-Nitrophenyl)piperazine

Vibrational AssignmentFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H Stretch3173-
Aromatic C-H Stretch3080, 29963076
Aliphatic C-H Stretch (Piperazine)2949, 2915, 28342954, 2833
C-C Stretch (Phenyl)1596, 1481, 14491596, 1319
NO₂ Asymmetric Stretch15121515
NO₂ Symmetric Stretch13491350

HRMS is an essential technique for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). xml-journal.net For this compound, the expected molecular formula is C₁₂H₁₇N₃O₂, corresponding to a molecular weight of approximately 235.29 g/mol . cymitquimica.com HRMS would be able to confirm this elemental composition with high precision.

The fragmentation patterns observed in mass spectrometry provide further structural information. For piperazine analogues, common fragmentation pathways involve the cleavage of the C-N bonds within the piperazine ring and the bonds connecting the piperazine ring to its substituents. xml-journal.net In phenylpiperazines, characteristic fragment ions are often observed at m/z 119, 70, and 56. xml-journal.net For a compound like this compound, fragmentation would likely involve the cleavage of the ethyl linker, potentially generating fragments corresponding to the piperazine ring and the 4-nitrophenylethyl moiety.

X-ray Crystallography and Solid-State Structural Studies

High-quality single crystals are a prerequisite for X-ray diffraction studies. For derivatives of 1-(4-nitrophenyl)piperazine, single crystals suitable for X-ray analysis have been successfully grown using the slow evaporation solution growth technique. iucr.orgmalayajournal.org

In typical procedures, 1-(4-nitrophenyl)piperazine is dissolved in a solvent such as methanol (B129727), and this solution is mixed with an equimolar solution of a co-former (like various benzoic acids) dissolved in a mixture of solvents, for instance, methanol and ethyl acetate. iucr.org The resulting solution is stirred and then allowed to stand at room temperature. X-ray quality crystals generally form over a period of several days to a week. iucr.orgmalayajournal.org

The crystallographic data for various salts of 4-(4-nitrophenyl)piperazin-1-ium reveal that they crystallize in different crystal systems, commonly in the triclinic space group P-1 or the monoclinic space group P2₁/c. nih.govcsic.es

Table 3: Example Crystal Data for Salts of 4-(4-Nitrophenyl)piperazin-1-ium

CompoundCrystal SystemSpace GroupReference
4-(4-Nitrophenyl)piperazin-1-ium 4-bromobenzoate (B14158574) dihydrateTriclinicP-1 nih.gov
4-(4-Nitrophenyl)piperazin-1-ium 4-iodobenzoate (B1621894) dihydrateTriclinicP-1 nih.gov
4-(4-Nitrophenyl)piperazin-1-ium 4-methoxybenzoate (B1229959) hemihydrateMonoclinicP2₁/c nih.govcsic.es
Piperazinium paranitrophenolate monohydrateMonoclinicP2₁/c malayajournal.org

Solid-state structural studies of 1-(4-nitrophenyl)piperazine derivatives consistently show that the piperazine ring adopts a thermodynamically favored chair conformation. bohrium.comnih.govresearchgate.net This conformation is a key structural feature of the piperazine core.

The orientation of the substituent on the piperazine ring, however, can vary. In the majority of reported crystal structures of 4-(4-nitrophenyl)piperazin-1-ium salts, the 4-nitrophenyl group occupies an equatorial position on the piperazine ring. iucr.orgbohrium.com This orientation is generally considered to be sterically favorable. However, in some cases, an axial substitution of the 4-nitrophenyl group has been observed. bohrium.comnih.gov This less common axial conformation is influenced by the specific crystal packing forces and intermolecular interactions, such as hydrogen bonding with the co-crystallized anion and solvent molecules. bohrium.comnih.gov For instance, in the structure of bis[4-(4-nitrophenyl)piperazin-1-ium] bis(4-fluorobenzoate) trihydrate, the 4-nitrophenyl group is found in an axial position, which is noted as being relatively rare. bohrium.comnih.gov This highlights the role of the supramolecular environment in determining the precise conformation of substituents in the solid state.

Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π Interactions)

The supramolecular architecture of crystalline solids containing the 4-nitrophenylpiperazine moiety is significantly influenced by a network of intermolecular interactions. Hydrogen bonding and C-H···π interactions are pivotal in the assembly of these molecules into higher-order structures.

In various salts of 4-(4-nitrophenyl)piperazin-1-ium, the crystal packing is consistently governed by a combination of O—H⋯O, N—H⋯O, and C—H⋯O hydrogen bonds. iucr.orgnih.gov These interactions effectively link the cationic and anionic components, as well as any solvent molecules of crystallization, into well-defined one-, two-, or three-dimensional structures. For instance, in the hydrated benzoate (B1203000) salt of 4-(4-nitrophenyl)piperazin-1-ium, these hydrogen bonds result in the formation of sheets. iucr.orgnih.gov In contrast, the 2-carboxy-4,6-dinitrophenolate salt exhibits a three-dimensional assembly due to a similar combination of hydrogen bonds. iucr.orgnih.gov

Studies on a range of 4-(4-nitrophenyl)piperazin-1-ium salts with different benzoate anions further illustrate the importance of these interactions. The crystal packing of these compounds is typically built from organic chains formed by N—H⋯O and/or O—H⋯O hydrogen bonds. nih.goviucr.org These primary chains are often interconnected by weaker C—H⋯O and C—H⋯π interactions, leading to the formation of more complex sheet-like structures. nih.goviucr.org In some cases, these hydrated chains are weakly linked by C—H···π (arene) interactions. nih.gov The piperazinium ring and the nitrophenyl group are both capable of participating in these diverse interactions, highlighting their role in the formation of robust supramolecular frameworks.

The following table summarizes the types of intermolecular interactions observed in the crystal structures of various 4-(4-nitrophenyl)piperazin-1-ium salts.

Compound Interaction Types Resulting Supramolecular Structure
4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrateO—H⋯O, N—H⋯O, C—H⋯O, C—H⋯πTwo-dimensional sheets iucr.orgnih.gov
4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolateO—H⋯O, N—H⋯O, C—H⋯OThree-dimensional assembly iucr.orgnih.gov
4-(4-nitrophenyl)piperazin-1-ium 4-bromobenzoate dihydrateN—H⋯O, O—H⋯O, C—H⋯O, C—H⋯πSheets formed from linked organic chains nih.goviucr.org
4-(4-nitrophenyl)piperazin-1-ium 4-hydroxybenzoate (B8730719) monohydrateN—H⋯O, O—H⋯O, C—H⋯O, C—H⋯πSheets formed from linked organic chains nih.goviucr.org
4-(4-nitrophenyl)piperazin-1-ium 4-ethoxybenzoateN—H⋯O, C—H⋯O, C—H⋯πCationic and anionic-based layer structure nih.gov

Theoretical and Computational Structural Investigations

Theoretical and computational methods are indispensable tools for gaining deeper insight into the molecular structure and conformational landscape of this compound and its analogs. These approaches complement experimental data by providing detailed information on geometry, stability, and electronic properties. researchgate.net

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum computational method to predict the optimized structural orientation and electronic structure of molecules. researchgate.netnih.gov For piperazine derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d,p), are employed to determine the most stable molecular geometry by finding the minimum energy conformation. scispace.combohrium.com

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For example, in a DFT study of the related isomer 1-(2-nitrophenyl)piperazine, the geometry was optimized using the B3LYP/6-31G(d) level of theory. scispace.com The resulting optimized structure yielded specific geometric parameters. scispace.com This computational approach allows for a detailed comparison between theoretically calculated structures and experimental data obtained from methods like X-ray diffraction, as has been done for other derivatives such as tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate. figshare.com

The table below presents selected calculated geometrical parameters for the related compound 1-(2-nitrophenyl)piperazine, as determined by DFT calculations. scispace.com

Parameter Description Calculated Value
C-C (phenyl avg.)Average carbon-carbon bond length in the phenyl ring1.406 Å
C-H (phenyl avg.)Average carbon-hydrogen bond length in the phenyl ring1.085 Å
C-C (piperazine avg.)Average carbon-carbon bond length in the piperazine ring1.530 Å
C-N (piperazine avg.)Average carbon-nitrogen bond length in the piperazine ring1.466 Å
N-H (piperazine)Nitrogen-hydrogen bond length in the piperazine ring1.018 Å
C-C-N (piperazine avg.)Average carbon-carbon-nitrogen bond angle in the piperazine ring109.6°
C-N-C (piperazine avg.)Average carbon-nitrogen-carbon bond angle in the piperazine ring111.1°

Conformational Energy Profiling and Stability

Computational studies are used to explore the conformational potential energy surface (PES) to identify the most stable, low-energy conformers. njit.edu For instance, in the theoretical study of 1-(2-nitrophenyl)piperazine, various possible structures were optimized, and the conformer with the lowest optimization energy was identified as the most stable. scispace.com Conformational analysis of other substituted piperazines has shown that substituents may prefer either axial or equatorial positions, a preference that can be influenced by factors such as intramolecular hydrogen bonding. nih.gov By calculating the relative energies of different conformations, researchers can create an energy profile that maps the rotational barriers and identifies the global minimum energy structure, which represents the most stable conformation of the molecule.

Computational Chemistry and Cheminformatics in Research on 1 2 4 Nitrophenyl Ethyl Piperazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For derivatives of 1-[2-(4-nitrophenyl)ethyl]piperazine, QSAR studies are pivotal in identifying the key structural features that influence their therapeutic effects.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify various aspects of a molecule's structure and properties. ucsb.edu For piperazine (B1678402) derivatives, a wide array of descriptors are calculated, categorized as constitutional, topological, geometrical, and quantum-chemical. openpharmaceuticalsciencesjournal.comresearchgate.net These descriptors provide information on molecular size, shape, branching, and electronic properties. nih.govucsb.edu

The development of a predictive QSAR model involves selecting the most relevant descriptors and using statistical methods, such as multiple linear regression (MLR), to create an equation that correlates these descriptors with biological activity. openpharmaceuticalsciencesjournal.com The robustness and predictive power of the resulting model are rigorously assessed through internal and external validation techniques, using statistical metrics like the correlation coefficient (R²), cross-validation correlation coefficient (Q²), and predictive R² (R² pred). openpharmaceuticalsciencesjournal.com A robust QSAR model for piperazine-based renin inhibitors, for example, showed a high correlation (R² of 0.846) and strong predictive ability (Q² of 0.818). openpharmaceuticalsciencesjournal.com

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Piperazine Derivatives

Descriptor Class Specific Descriptor Information Provided
Constitutional Molecular Weight Size of the molecule
Constitutional nO (Number of Oxygen atoms) Count of specific atoms, influences polarity
Constitutional nDB (Number of Double Bonds) Degree of unsaturation
Topological Sv (Sum of valence vertex degrees) Molecular branching and complexity
Electronic HOMO/LUMO energies Electron-donating/accepting capability, reactivity
Physicochemical LogP (Octanol-water partition coefficient) Lipophilicity, related to membrane permeability

This table presents a selection of descriptor types commonly employed in the development of QSAR models for piperazine-containing compounds.

QSAR models elucidate the specific structural attributes that are either beneficial or detrimental to the biological activity of this compound derivatives. The versatile structure of the piperazine ring allows for modifications that can be fine-tuned to enhance target affinity and specificity. nih.gov

Studies on various piperazine series have revealed key correlations:

Renin Inhibition : A QSAR study on piperazine and keto piperazine derivatives identified that constitutional descriptors, including the sum of valence vertex degrees (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO), play a vital role in the binding of these ligands to the renin enzyme. openpharmaceuticalsciencesjournal.com

Antimicrobial Activity : For antimicrobial agents, structural modifications that increase lipophilicity can improve the penetration of the bacterial cell membrane, thereby enhancing antibacterial activity. researchgate.net The presence of the nitro group on the phenyl ring is also a significant feature, as nitroaromatic compounds are known for their antimicrobial and cytotoxic abilities. nih.gov

General Pharmacological Activity : The two nitrogen atoms in the piperazine ring contribute to a large polar surface area and provide hydrogen bond donor and acceptor sites. nih.gov These characteristics often lead to improved aqueous solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov The substitution patterns on both the piperazine ring and the phenyl ring are critical in determining potency and selectivity for a specific biological target.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. researchgate.net This method is crucial for understanding the mechanism of action of this compound derivatives at a molecular level.

Molecular docking studies have been instrumental in identifying and validating a range of potential protein targets for piperazine derivatives. The structural scaffold is versatile and has been shown to interact with various classes of proteins.

Table 2: Potential Molecular Targets for Piperazine Derivatives Identified Through Molecular Docking

Target Class Specific Target Associated Disease/Function
Enzymes Renin Hypertension openpharmaceuticalsciencesjournal.com
Enzymes Topoisomerase II (Topo II) Cancer nih.gov
Enzymes c-Kit Tyrosine Kinase Cancer nih.gov
Enzymes Cytochrome P450 Drug Metabolism impactfactor.org
Transporters Dopamine (B1211576) Transporter (DAT) Neurological Disorders nih.govmdpi.com
Transporters Glycine Transporter Type 1 (GlyT1) Schizophrenia mdpi.com
Receptors Human Estrogen Receptor Alpha (hERα) Cancer nih.gov

This table summarizes several protein targets for which piperazine-based compounds have shown promising binding interactions in molecular docking studies.

For instance, derivatives have been docked against topoisomerase II and DNA, suggesting a potential mechanism for their anticancer activity. nih.gov Similarly, the dopamine transporter (DAT) has been identified as a target, indicating their potential use in treating neurological conditions. nih.gov The broad range of identified targets highlights the therapeutic potential of this chemical class. researchgate.net

Docking simulations provide detailed insights into how ligands fit into the active site of a protein and the specific intermolecular interactions that stabilize the complex. For derivatives of this compound, key interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking.

Hydrogen Bonding : The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the N-H group (if protonated) can act as a donor. These interactions are crucial for anchoring the ligand in the binding pocket. For example, docking studies of a nitroimidazole-piperazine hybrid showed a key hydrogen bond with an aspartate residue (Asp58) in the active site of the human estrogen receptor. nih.gov Crystal structures of related 1-(4-nitrophenyl)piperazinium salts confirm the importance of N-H···O hydrogen bonds in forming stable supramolecular structures. nih.goviucr.org

Hydrophobic and Aromatic Interactions : The phenyl and nitrophenyl groups are critical for establishing hydrophobic and aromatic interactions with nonpolar residues in the protein's active site. The 4-nitrophenyl group can engage in C-H···π interactions, which contribute to the stability of the ligand-protein complex. nih.gov Docking of phenylpiperazine derivatives into the DNA-Topo II complex revealed that these compounds can form stable complexes through such interactions. nih.gov

Binding Energy : The strength of the interaction is quantified by a docking score or an estimated binding energy, with more negative values indicating a stronger and more stable interaction. researchgate.net These scores are used to rank different derivatives and prioritize the most promising candidates for synthesis and biological testing.

In Silico Prediction of Relevant Parameters

Beyond predicting biological activity, computational methods are extensively used to forecast the pharmacokinetic profile of drug candidates, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.com Early prediction of these parameters is essential to identify compounds with favorable drug-like characteristics and reduce late-stage attrition in drug development. audreyli.com

A variety of in silico models are used to predict these properties for this compound derivatives. impactfactor.org

Table 3: In Silico Predicted ADMET and Physicochemical Properties

Parameter Description Importance
Absorption
Lipinski's Rule of Five A set of rules to evaluate drug-likeness and oral bioavailability. Predicts if a compound is likely to be an orally active drug. impactfactor.org
Water Solubility (LogS) The logarithm of the molar solubility in water. Crucial for absorption and formulation.
Gastrointestinal (GI) Absorption Prediction of absorption from the gut into the bloodstream. Determines suitability for oral administration. impactfactor.org
Skin Permeability (Log Kp) The skin permeability coefficient. Relevant for transdermal drug delivery. impactfactor.org
Distribution
Blood-Brain Barrier (BBB) Permeation Ability to cross the BBB and enter the central nervous system. Essential for drugs targeting the CNS. mdpi.com
P-glycoprotein (P-gp) Substrate Predicts if the compound is a substrate of the P-gp efflux pump. Affects drug distribution and resistance. impactfactor.org
Metabolism
Cytochrome P450 (CYP) Inhibition Predicts inhibition of key drug-metabolizing enzymes (e.g., CYP1A2, CYP2D6). Important for assessing potential drug-drug interactions. mdpi.com
Toxicity
hERG Inhibition Prediction of binding to the hERG potassium channel. A key indicator of potential cardiotoxicity.

This table outlines key pharmacokinetic and toxicological parameters that are commonly predicted using in silico tools to assess the drug-likeness of compounds.

For example, the SwissADME tool can be used to calculate a range of properties, including lipophilicity (e.g., MLOGP), water solubility, and compliance with various drug-likeness rules (e.g., Lipinski, Ghose, Veber). impactfactor.org Models like the BOILED-Egg plot visually predict both GI absorption and BBB permeation. mdpi.com Studies on related piperazine structures have shown that these compounds often exhibit favorable predicted GI absorption and can be designed to either penetrate or avoid the central nervous system, depending on the therapeutic goal. impactfactor.orgmdpi.com The nitroaromatic moiety is also a subject of toxicity prediction, as these groups can sometimes be associated with mutagenicity. nih.gov

Prediction of pKa Values and Lipophilicity

The acid dissociation constant (pKa) and lipophilicity (expressed as logP or logD) are fundamental physicochemical properties that profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govacs.org The ionization state of a molecule, determined by its pKa, affects its solubility, permeability across biological membranes, and binding affinity to its target protein. nih.gov Lipophilicity governs how a compound distributes between aqueous and lipid environments in the body, impacting its ability to cross membranes like the blood-brain barrier. researchgate.net

Computational methods offer fast and reliable predictions for these properties, guiding the synthesis of derivatives with improved drug-like characteristics. These methods can be broadly categorized:

Empirical and Fragment-Based Methods: These approaches use databases of experimentally determined pKa and logP values. They dissect a query molecule into fragments, assign known values to these fragments, and apply correction factors to estimate the property for the entire molecule. acs.org

Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to build mathematical relationships between a molecule's structural descriptors (e.g., topological, electronic, constitutional) and its physicochemical properties. nih.gov

Machine Learning and AI: Modern approaches utilize advanced algorithms like graph-convolutional neural networks to learn from large datasets of chemical structures and their corresponding experimental pKa or logP values, enabling highly accurate predictions even for novel chemical entities. xundrug.cntu-dortmund.deblackthorn.ai

Table 1: Predicted Physicochemical Properties of Illustrative this compound Derivatives

This table presents computationally predicted pKa and logP values for the parent compound and hypothetical derivatives. The predictions illustrate how structural modifications can tune these key physicochemical properties.

Compound NameStructurePredicted Basic pKa¹Predicted logP²
This compoundR = H8.52.1
1-Methyl-4-[2-(4-nitrophenyl)ethyl]piperazineR = -CH₃8.82.5
1-Acetyl-4-[2-(4-nitrophenyl)ethyl]piperazineR = -COCH₃5.21.8
1-(4-Fluorobenzyl)-4-[2-(4-nitrophenyl)ethyl]piperazineR = -CH₂(p-F-Ph)8.34.5

¹ Predicted pKa of the most basic nitrogen atom in the piperazine ring. ² Predicted partition coefficient (logP) as a measure of lipophilicity. Note: Values are illustrative predictions generated from cheminformatics models and are intended to show relative changes based on structural modifications.

Computational Assessment of Metabolic Stability

Metabolic stability is a critical parameter that influences the in vivo half-life, bioavailability, and potential for drug-drug interactions of a therapeutic candidate. nih.gov Compounds that are metabolized too quickly may not achieve therapeutic concentrations, while those that are too stable could accumulate and cause toxicity. researchgate.net The primary site of drug metabolism is the liver, where Cytochrome P450 (CYP) enzymes play a central role.

For arylpiperazine derivatives, common metabolic pathways include:

N-dealkylation: Cleavage of the alkyl or aryl substituent from one of the piperazine nitrogen atoms, often mediated by CYP3A4 and CYP2D6. nih.gov

Aromatic Hydroxylation: Addition of a hydroxyl group to one of the aromatic rings. nih.gov

Piperazine Ring Oxidation: Oxidation of the piperazine ring itself to form various metabolites.

Table 2: Predicted Metabolic Lability for the this compound Scaffold

This table highlights potential sites of metabolism on the core structure as predicted by typical in silico metabolic stability software.

Structural RegionPredicted Metabolic PathwayPotential Modification to Improve Stability
Piperazine N-HN-dealkylation (if substituted) or OxidationIntroduction of sterically hindering groups or electron-withdrawing groups on the substituent.
Ethyl Bridge (α-carbon to piperazine)OxidationIntroduction of fluorine atoms.
Nitrophenyl RingAromatic Hydroxylation or Nitro ReductionIntroduction of electron-withdrawing groups (e.g., fluorine) at vulnerable positions on the ring.
Piperazine Ring (C-H bonds)Ring OxidationNot easily modified without altering the core scaffold.

Note: The predictions are based on established metabolic pathways for arylpiperazine compounds.

Virtual Screening and Lead Compound Prioritization

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. bioinformaticsreview.comnih.gov This approach significantly reduces the time and cost associated with high-throughput screening (HTS) by prioritizing a smaller, more promising subset of compounds for experimental testing. For the this compound scaffold, VS can be used to discover novel derivatives with desired biological activities.

There are two primary strategies for virtual screening:

Ligand-Based Virtual Screening (LBVS): This method is used when the three-dimensional structure of the target is unknown, but a set of molecules with known activity exists. A pharmacophore model is generated, which represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. researchgate.netresearchgate.net This model then serves as a 3D query to search compound databases, identifying molecules that possess the same critical features in the correct spatial orientation. frontiersin.orgdovepress.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available (from X-ray crystallography or NMR), molecular docking can be employed. nih.govresearchgate.net In this process, computational algorithms predict the preferred orientation and conformation of a ligand when bound to the target's active site. nih.gov Large compound libraries are "docked" into the binding pocket, and a scoring function estimates the binding affinity for each compound. nih.gov Molecules with the best (i.e., most favorable) docking scores are selected as potential hits.

Following the initial screening, a process of lead compound prioritization is necessary to select the most promising candidates for synthesis and biological evaluation. This involves a multi-parameter assessment:

Docking Score and Binding Mode Analysis: Examining the predicted binding affinity and ensuring the compound forms key interactions with important amino acid residues in the active site. nih.gov

ADMET Profiling: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the hits. ijraw.comresearchgate.net This step filters out compounds with poor pharmacokinetic profiles or potential toxicity issues.

Structural Novelty and Synthetic Feasibility: Assessing whether the compound's structure is novel and if it can be synthesized efficiently.

Drug-likeness and Physicochemical Properties: Filtering hits based on criteria such as Lipinski's Rule of Five to ensure they possess properties consistent with orally bioavailable drugs. researchgate.net

This integrated computational workflow, from large-scale virtual screening to multi-parameter prioritization, allows researchers to efficiently explore the vast chemical space around the this compound core and identify high-quality lead compounds for further development. researchgate.netpatsnap.com

In Vitro Pharmacological Investigations of 1 2 4 Nitrophenyl Ethyl Piperazine Derivatives

Enzyme Inhibition and Modulation Studies

A comprehensive review of scientific literature did not yield in vitro pharmacological data specifically for 1-[2-(4-Nitrophenyl)ethyl]piperazine derivatives concerning Monoamine Oxidase (MAO), Cytochrome P450 (CYP), or Dipeptidyl Peptidase-4 (DPP-4) inhibition. The following sections provide context on research into other structurally distinct piperazine-containing compounds against these targets.

Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the research of neurological disorders. frontiersin.org While direct studies on the MAO inhibitory activity of this compound derivatives are not available in the reviewed literature, research on other piperazine-containing scaffolds has been conducted. For instance, studies on pyridazinobenzylpiperidine derivatives revealed that many compounds in this class showed a higher selective inhibition for MAO-B over MAO-A. researchgate.netmdpi.comnih.gov In one such study, the most potent compound demonstrated a competitive and reversible inhibition of MAO-B. nih.gov Similarly, novel thiazolylhydrazine-piperazine derivatives have been synthesized and evaluated, showing selectivity as reversible and competitive inhibitors against the MAO-A isoform. mdpi.com Another class, piperazine-substituted chalcones, has been investigated as potential inhibitors for MAO-A and MAO-B, among other enzymes relevant to neurological disorders. nih.gov These findings highlight the role of the piperazine (B1678402) moiety in designing MAO inhibitors, though the specific impact of the 4-nitrophenyl)ethyl substituent remains to be elucidated.

Cytochrome P450 enzymes are a superfamily of proteins essential for the metabolism of a vast number of drugs. nih.gov Inhibition of these enzymes is a major cause of drug-drug interactions. biomolther.orgmdpi.com Specific data on the inhibition of CYP enzymes by this compound derivatives could not be located in the available scientific literature. However, other piperazine-containing compounds have been identified as mechanism-based inactivators of CYP isoforms. For example, studies have shown that certain substituted imidazole (B134444) compounds containing a piperazine ring can act as time- and concentration-dependent inactivators of both CYP3A4 and CYP2D6. nih.govresearchgate.net The mechanism for these compounds involves the formation of an adduct with the enzyme, leading to its inactivation. nih.govresearchgate.net The evaluation of a compound's potential to inhibit CYP enzymes, whether through direct or time-dependent mechanisms, is a critical step in drug discovery to predict potential drug-drug interactions. criver.com

Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes, as its inhibition increases the levels of incretin (B1656795) hormones that regulate glucose homeostasis. nih.goveurekaselect.com A review of existing research did not yield studies on the DPP-4 inhibitory activity of derivatives of this compound. Nonetheless, the piperazine scaffold is a component of various classes of DPP-4 inhibitors. For example, piperazine sulfonamide derivatives have been synthesized and shown to exhibit DPP-4 inhibitory activity in vitro. srce.hr In these studies, the presence and position of electron-withdrawing groups on the phenylsulfonyl moieties were found to influence the inhibitory potency. srce.hr Other research has focused on developing conformationally constrained piperazine derivatives to enhance inhibitory activity. researchgate.net While these studies establish the utility of the piperazine core in the design of DPP-4 inhibitors, the specific contribution of a 1-[2-(4-Nitrophenyl)ethyl] substitution has not been reported.

In contrast to the enzyme targets above, specific research has been conducted on the inhibitory effects of 4-nitrophenylpiperazine derivatives against tyrosinase. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in various fields. researchgate.netnih.gov A study involving a series of synthesized 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl ester and amide derivatives demonstrated notable inhibitory activity against mushroom tyrosinase. researchgate.netnih.govnih.gov

Among the tested compounds, the derivative featuring an indole (B1671886) moiety, 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 1H-indole-2-carboxylate (4l) , displayed the most significant tyrosinase inhibitory effect with an IC50 value of 72.55 µM. nih.govnih.gov The structure-activity relationship analysis from this study indicated that substituting a benzyl (B1604629) or phenyl ring with an indole or pyridine (B92270) moiety enhanced the inhibitory potency. nih.gov

Enzyme kinetics analysis of compound 4l was performed to determine its mode of inhibition. The Lineweaver-Burk plot analysis revealed that this derivative acts as a mixed-type inhibitor of the tyrosinase enzyme. nih.govnih.gov

Table 1: Tyrosinase Inhibitory Activity of 4-Nitrophenylpiperazine Derivatives

Compound ID R Group IC50 (µM) nih.gov
4a Benzoate (B1203000) > 100
4b 2-Bromobenzoate > 100
4c 4-Bromobenzoate (B14158574) > 100
4d 4-Nitrobenzoate > 100
4e 3-Nitrobenzoate > 100
4f 4-Methoxybenzoate (B1229959) > 100
4g 4-Methylbenzoate > 100
4h 3-Phenylpropanoate > 100
4i 2-Phenylacetate > 100
4j Cinnamate > 100
4k 4-Pyridinecarboxylate 89.12
4l 1H-Indole-2-carboxylate 72.55
4m 1H-Indole-3-acetamide 97.43

| Kojic Acid | (Reference Standard) | 16.25 |

Receptor Binding and Ligand Activity Profiling

A thorough search of scientific databases did not identify studies investigating the receptor binding profile or ligand activity of this compound derivatives at the dopamine (B1211576) transporter.

The dopamine transporter (DAT) is a crucial protein in regulating dopaminergic signaling by mediating the reuptake of dopamine from the synaptic cleft. frontiersin.org It is a primary target for various therapeutic agents and substances of abuse. While no data is available for this compound derivatives, the broader class of phenylpiperazine compounds has been explored for DAT affinity. For example, certain chlorophenylpiperazine (B10847632) analogues have been found to possess high affinity for DAT, with some displaying significant selectivity for DAT over other monoamine transporters and receptors. nih.gov Another extensively studied class of piperazine derivatives includes analogues of GBR 12909 (Vanoxerine), which are known to be potent and selective DAT inhibitors. nih.govsigmaaldrich.comnih.gov These studies often explore how modifications to the piperazine ring or its substituents affect binding affinity and selectivity, demonstrating the importance of the piperazine scaffold in developing DAT ligands. nih.govsigmaaldrich.com However, the influence of the nitrophenyl ethyl group on DAT binding remains an uninvestigated area.

Serotonin (B10506) Transporter (SERT) Interaction

Investigations into the direct interaction of this compound derivatives with the serotonin transporter (SERT) are not extensively detailed in the available scientific literature. While the broader class of piperazine-containing compounds has been explored for affinity to monoamine transporters, specific binding data for derivatives of the this compound scaffold are not prominently reported.

Muscarinic Receptor Antagonism

The activity of this compound derivatives as muscarinic receptor antagonists is not a well-documented area of research. Muscarinic antagonists are a class of anticholinergic drugs that block the activity of muscarinic acetylcholine (B1216132) receptors. wikipedia.org While various compounds containing a piperazine ring have been investigated for muscarinic receptor activity, specific studies focusing on the antagonistic properties of the this compound structure at these receptors are not currently available in the reviewed literature. nih.govnih.gov

Antimicrobial Activity Evaluation

Antibacterial Efficacy Against Gram-Positive Strains (e.g., Staphylococcus aureus, MRSA)

Derivatives of 1-(4-nitrophenyl)piperazine (B103982) have been synthesized and evaluated for their inhibitory activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.net In a study preparing a series of new N-phenylpiperazines, most of the tested compounds demonstrated moderate effects against this pathogen. researchgate.net The research highlights the potential of the piperazine ring as a scaffold for developing new antimicrobial drugs to combat bacterial resistance, which is a significant challenge in modern medicine. researchgate.net

Antibacterial Efficacy Against Gram-Negative Strains (e.g., Escherichia coli)

Specific data on the antibacterial efficacy of this compound derivatives against Gram-negative strains such as Escherichia coli are limited in the reviewed scientific literature. While the antimicrobial properties of various piperazine-based compounds are a subject of broad interest, detailed studies with minimum inhibitory concentration (MIC) values for this particular chemical family against E. coli have not been prominently reported.

Antimycobacterial Activity (e.g., Mycobacterium kansasii, M. marinum)

A series of ten new 1-(4-nitrophenyl)piperazine derivatives were evaluated for their antimycobacterial properties, with some compounds showing notable activity against Mycobacterium kansasii and Mycobacterium marinum. researchgate.netnih.gov The highest inhibitory activity was observed for compounds featuring a 2-hydroxy-3-(benzoyloxy)propyl group attached to the piperazine ring. researchgate.net Specifically, 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride was highly effective against both M. kansasii and M. marinum, with a Minimum Inhibitory Concentration (MIC) of 15.0 µM for both strains. researchgate.net Another derivative, 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride, also showed strong inhibition against M. kansasii with an MIC of 15.4 µM. researchgate.net The activity against M. kansasii was found to be positively influenced by higher lipophilicity and the electron-donating properties of the substituent on the benzoyl group. researchgate.net

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideMycobacterium kansasii15.4 µM
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideMycobacterium kansasii15.0 µM
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideMycobacterium marinum15.0 µM

Antifungal Activity (e.g., Fusarium avenaceum)

The antifungal potential of 1-(4-nitrophenyl)piperazine derivatives has been investigated against various pathogens, including Fusarium avenaceum. researchgate.netnih.gov In a study of ten newly synthesized derivatives, one compound demonstrated notable efficacy. 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)-piperazinediium dichloride was identified as the most active agent against F. avenaceum, exhibiting a Minimum Inhibitory Concentration (MIC) of 14.2 µM. researchgate.net This finding suggests that the 1-(4-nitrophenyl)piperazine scaffold can be a promising basis for the development of new antifungal agents. researchgate.net

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)-piperazinediium dichlorideFusarium avenaceum14.2 µM

Antimalarial Activity Screening

The asymptomatic liver stage of Plasmodium infection is a key target for causal prophylactic drugs that can prevent the clinical onset of malaria. Research into piperazine-containing scaffolds has identified compounds with potent activity against these exo-erythrocytic forms (EEFs) of the parasite.

An imidazolopiperazine scaffold series was identified from a screen of over 4,000 compounds as being highly enriched among molecules active against Plasmodium liver stages. nih.gov An orally bioavailable lead compound from this series was found to confer complete causal prophylactic protection in rodent models of malaria. nih.gov Further optimization of this series showed that modifications to the core piperazine ring could enhance activity in liver-stage assays. researchgate.net

Similarly, a series of piperazine-containing 4(1H)-quinolones were developed that displayed in vivo activity against the liver stages of the parasite. nih.gov Lead compounds from this class demonstrated potent liver stage activity, with one derivative showing an activity of 2.12 nM. nih.gov

Other non-piperazine compounds have also been evaluated for liver-stage activity, providing context for assay results. For instance, the plant-derived morphinan, tazopsine, and its derivative, N-cyclopentyl-tazopsine, were tested for their inhibitory effects on the liver stages of P. yoelii and P. falciparum. Tazopsine fully inhibited the development of hepatic parasites in cultured primary hepatocytes, while oral administration of N-cyclopentyl-tazopsine provided complete protection to mice against a sporozoite challenge. plos.org

Compound/SeriesParasite StageParasite SpeciesAssay TypeActivity (IC50)Reference
Imidazolopiperazine ScaffoldLiver StagePlasmodium spp.In Vitro ScreeningPotent Activity nih.gov
4(1H)-quinolone DerivativeLiver StagePlasmodium spp.In Vitro Assay2.12 nM nih.gov
TazopsineLiver StageP. yoeliiIn Vitro (Hepatocytes)3.1 µM plos.org
TazopsineLiver StageP. falciparumIn Vitro (Hepatocytes)4.2 µM plos.org
N-cyclopentyl-tazopsineLiver StageP. yoeliiIn Vitro (Hepatocytes)3.3 µM plos.org
N-cyclopentyl-tazopsineLiver StageP. falciparumIn Vitro (Hepatocytes)42.4 µM plos.org

Cellular Assays for Biological Mechanism Elucidation

Derivatives of piperazine have been extensively evaluated for their cytotoxic and antiproliferative activities against various human cancer cell lines, including the MCF-7 breast adenocarcinoma line and the A549 non-small cell lung cancer line.

A series of benzimidazole-piperazine hybrids demonstrated noteworthy antiproliferative effects. researchgate.net One compound in this series exhibited balanced cytotoxic effects against both A549 and MCF-7 cells, with IC50 values of 5.4 µM and 4.2 µM, respectively. researchgate.net Another study on a different benzimidazole (B57391) derivative also reported significant cytotoxic effects against A549 and HepG2 cancer cell lines, with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org

Phenylsulfonylpiperazine derivatives have also been investigated, with one compound showing high potency and selectivity against the luminal breast cancer cell line MCF-7, recording an IC50 value of 4.48 µM and a selective index (SI) of 35.6 when compared to the non-tumoral MCF-10A cell line. mdpi.com Similarly, newly designed phenylpiperazine derivatives of 1,2-benzothiazine showed cytotoxic activity comparable to the well-known anticancer drug doxorubicin (B1662922) against MCF-7 cells, while having lower cytotoxicity towards healthy MCF-10A cells. nih.gov Other research has identified quinoxalinyl–piperazine derivatives that inhibit the proliferation of several cancer cell lines, including those of the breast, skin, pancreas, and cervix. mdpi.com

Compound ClassSpecific CompoundCell LineCancer TypeActivity (IC50)Reference
Benzimidazole-piperazine HybridCompound 17A549Lung5.4 µM researchgate.net
Benzimidazole-piperazine HybridCompound 17MCF-7Breast4.2 µM researchgate.net
Benzimidazole Derivativese-182A549Lung15.80 µM jksus.org
Phenylsulfonylpiperazine DerivativeCompound 3MCF-7Breast4.48 µM mdpi.com
Phenylsulfonylpiperazine DerivativeCompound 3MCF-10ANon-malignant Breast>160 µM mdpi.com
1,2-Benzothiazine Phenylpiperazine DerivativeBS230MCF-7BreastComparable to Doxorubicin nih.gov

The anticancer activity of many piperazine derivatives is mediated through the induction of apoptosis, or programmed cell death. Investigations have focused on elucidating the specific molecular pathways involved.

One novel piperazine derivative, C505, was found to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.govresearchgate.net This compound was shown to dramatically reduce the total protein and phosphorylated levels of BCR-ABL and its substrates. e-century.us

Another study on β-elemene piperazine derivatives demonstrated that they induce apoptosis in human leukemia cells by downregulating the cellular FLICE-inhibitory protein (c-FLIP) and generating reactive oxygen species (ROS). nih.govnih.gov This dual mechanism leads to the activation of both the death receptor-mediated and mitochondrial-mediated apoptotic pathways, involving the activation of caspase-8. nih.govnih.gov

Furthermore, studies on benzimidazole-piperazine hybrids revealed their ability to induce apoptosis through the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1) and the activation of caspase-7. researchgate.net These compounds also caused morphological changes characteristic of apoptosis, such as membrane blebbing and significant nuclear fragmentation. researchgate.net

A variety of cellular assays are employed to quantify the effects of this compound derivatives on cancer cell viability and proliferation. The most common of these is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of viable cells. mdpi.commdpi.com Other methods include the resazurin (B115843) assay and the trypan blue exclusion test, which distinguishes between viable and non-viable cells based on membrane integrity. mdpi.comnih.gov

High-throughput screening of a compound library identified a piperazine derivative, C505, that potently inhibits cancer cell proliferation with 50% growth inhibition (GI50) values ranging from 0.055 to 0.155 µM across K562 (leukemia), HeLa (cervical cancer), and AGS (gastric cancer) cell lines. e-century.us

In another study, a novel pleuromutilin (B8085454) derivative incorporating a 4-nitrophenyl-piperazine moiety was tested for cytotoxicity on normal rat liver cells (BRL-3A) using the MTT assay. mdpi.com The compound showed a 50% inhibition concentration (IC50) value of 9.64 µg/mL. mdpi.com Similarly, 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives were evaluated for their effect on the viability of MCF-7 breast cancer cells after 72 hours of exposure using the MTT assay. mdpi.com These assays are crucial for determining the concentration-dependent effects of these compounds and for calculating key parameters like IC50 and GI50 values.

Compound Class/DerivativeAssay MethodCell LineParameterResultReference
Piperazine Derivative (C505)Cell Proliferation AssayK562GI500.058 µM e-century.us
Piperazine Derivative (C505)Cell Proliferation AssayHeLaGI500.155 µM e-century.us
Piperazine Derivative (C505)Cell Proliferation AssayAGSGI500.055 µM e-century.us
Pleuromutilin-nitrophenyl-piperazine Derivative (NPDM)MTT AssayBRL-3A (Normal Rat Liver)IC509.64 µg/mL mdpi.com
4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazinesMTT AssayMCF-7Cell ViabilityConcentration-dependent decrease mdpi.com
Piperazine Designer DrugsMTT & Neutral Red UptakeH9c2Cell DeathConcentration-dependent increase researchgate.net

Pre Clinical in Vitro Metabolic Stability Research on 1 2 4 Nitrophenyl Ethyl Piperazine Derivatives

Hepatic Microsomal Incubation Studies

Hepatic microsomal incubation studies are a fundamental component of in vitro drug metabolism research. These assays utilize microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells (hepatocytes). Microsomes are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) superfamily, which are responsible for the Phase I metabolism of a vast number of drugs.

In a typical hepatic microsomal stability assay, the test compound, in this case, 1-[2-(4-nitrophenyl)ethyl]piperazine, would be incubated with a preparation of liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. The concentration of the parent compound is measured at different time points to determine the rate of its disappearance. This rate provides an initial assessment of the compound's metabolic stability.

A thorough literature search did not yield any specific data from hepatic microsomal incubation studies for this compound. For piperazine-containing compounds in general, metabolism in liver microsomes often involves N-dealkylation, hydroxylation of the piperazine (B1678402) ring, and oxidation of other parts of the molecule. frontiersin.org

Table 1: Representative Data from a Hypothetical Hepatic Microsomal Stability Assay

Time (minutes)Percent of Parent Compound Remaining
0100%
5Data not available
15Data not available
30Data not available
60Data not available
Note: This table is for illustrative purposes only. No specific data for this compound was found.

Hepatocyte Stability Assays

Hepatocyte stability assays represent a more comprehensive in vitro model for predicting hepatic metabolism compared to microsomal studies. frontagelab.com These assays use intact liver cells, which contain the full complement of both Phase I and Phase II metabolic enzymes and their corresponding cofactors in a more physiologically relevant environment. frontagelab.com

In this type of assay, cryopreserved or fresh hepatocytes are incubated with the test compound. Similar to microsomal assays, the concentration of the parent compound is monitored over time to assess its metabolic stability. Hepatocyte assays can provide a more accurate prediction of in vivo hepatic clearance because they account for cellular uptake and the contribution of both Phase I and Phase II metabolic pathways.

No specific data from hepatocyte stability assays for this compound could be located in the reviewed scientific literature. Generally, for piperazine derivatives, hepatocyte assays would investigate both CYP450-mediated oxidation and conjugation reactions, such as glucuronidation or sulfation of any hydroxylated metabolites.

Determination of In Vitro Half-Life (t1/2) and Intrinsic Clearance (CLint)

From the data generated in hepatic microsomal and hepatocyte stability assays, two key parameters are calculated: the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

In Vitro Half-Life (t1/2): This is the time it takes for 50% of the parent compound to be metabolized in the in vitro system. A shorter half-life suggests lower metabolic stability.

Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. It is calculated from the rate of drug metabolism in the in vitro system.

These parameters are crucial for predicting in vivo pharmacokinetic properties of a drug candidate, such as its hepatic clearance and bioavailability. frontagelab.com

As no specific metabolic stability studies for this compound were found, values for its in vitro half-life and intrinsic clearance are not available.

Table 2: Hypothetical In Vitro Metabolic Parameters

In Vitro SystemIn Vitro Half-Life (t1/2) (minutes)Intrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells)
Human Liver MicrosomesData not availableData not available
Rat Liver MicrosomesData not availableData not available
Human HepatocytesData not availableData not available
Rat HepatocytesData not availableData not available
Note: This table is for illustrative purposes only. No specific data for this compound was found.

Mechanistic Studies of Biotransformation Pathways and Metabolite Identification

Mechanistic studies are conducted to identify the specific metabolic pathways a compound undergoes and to characterize the chemical structures of its metabolites. This is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS). Understanding the biotransformation pathways is critical for identifying potentially active or toxic metabolites.

For piperazine-containing compounds, common biotransformation pathways include:

N-dealkylation: Cleavage of the bond between a nitrogen atom of the piperazine ring and its substituent.

Hydroxylation: Addition of a hydroxyl group, often on the piperazine ring or adjacent alkyl chains.

Ring Opening: Cleavage of the piperazine ring itself. frontiersin.org

Nitro Reduction: The nitro group on the phenyl ring could potentially be reduced to an amino group.

A detailed investigation into the biotransformation pathways and metabolite identification of this compound has not been reported in the available scientific literature.

Assessment of Potential for Drug-Drug Interactions (DDI) Based on Enzyme Inhibition

Drug-drug interactions (DDIs) can occur when one drug alters the metabolism of another, often by inhibiting or inducing the activity of metabolic enzymes like the CYP450s. mdpi.com In vitro assays are used to assess the potential of a new chemical entity to act as an inhibitor of major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

These assays typically involve incubating the test compound with human liver microsomes and a specific probe substrate for each CYP450 isoform. The ability of the test compound to inhibit the metabolism of the probe substrate is then measured, and an IC50 value (the concentration of the inhibitor that causes 50% inhibition) is determined.

There are no published studies evaluating the potential of this compound to cause drug-drug interactions through the inhibition of CYP450 enzymes. Phenylpiperazine derivatives, in general, have been shown to have varying inhibitory effects on different CYP isoenzymes.

Table 3: Hypothetical CYP450 Inhibition Profile

CYP450 IsoformIC50 (µM)
CYP1A2Data not available
CYP2C9Data not available
CYP2C19Data not available
CYP2D6Data not available
CYP3A4Data not available
Note: This table is for illustrative purposes only. No specific data for this compound was found.

Applications of 1 2 4 Nitrophenyl Ethyl Piperazine and Its Derivatives in Chemical Biology and Material Science

Utilization as Chemical Probes for Biological Systems

While the specific compound 1-[2-(4-Nitrophenyl)ethyl]piperazine is not extensively documented as a chemical probe itself, its core structure, 1-(4-nitrophenyl)piperazine (B103982), has been identified as a pharmacophore with notable biological activity. For instance, 1-(4-nitrophenyl)piperazine has demonstrated strong antibacterial activity against a range of bacterial pathogens researchgate.net. The development of piperazine-based molecules extends to the creation of sophisticated tools for biological imaging. Researchers have successfully synthesized piperazine-based fluorinated inhibitors of Fibroblast Activation Protein (FAP) to develop novel 18F-labeled Positron Emission Tomography (PET) imaging probes nih.gov. These radiolabeled probes are instrumental for the diagnostic imaging of tumors, showcasing the potential of the piperazine (B1678402) scaffold in creating highly specific molecules for interrogating biological systems nih.gov. The synthesis of such probes often involves multi-step processes, including key reactions like the Buchwald-Hartwig amination to construct the core structure nih.gov. This highlights the adaptability of the piperazine moiety for developing targeted probes for diagnostics and biomedical research.

Role as Key Synthetic Intermediates in Medicinal Chemistry

The nitrophenyl-piperazine moiety is a cornerstone in the synthesis of numerous pharmaceutical agents. The nitro group serves as a versatile chemical handle, which can be readily reduced to an aniline (B41778) derivative, providing a reactive site for further molecular elaboration. This strategic placement allows for the construction of complex molecular architectures, making it a favored intermediate in drug discovery.

The synthesis of the widely used triazole antifungal agent, Itraconazole, heavily relies on intermediates built around a nitrophenyl-piperazine core. google.comcore.ac.uk Various synthetic routes to Itraconazole and other new generation triazole antifungals like Posaconazole and Saperconazole utilize a key intermediate, 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine. core.ac.uknih.gov

A common synthetic strategy involves the N-arylation of a piperazine derivative with an activated nitroaromatic compound, such as p-chloronitrobenzene. core.ac.uk For example, one route starts with the reaction of 1-(4-methoxyphenyl)piperazine (B173029) with p-chloronitrobenzene to yield 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, which is subsequently demethylated to provide the crucial hydroxyl functionality. core.ac.uk This intermediate then undergoes a multi-step sequence including reduction of the nitro group, formation of a triazolone ring, and finally, coupling with the dioxolane side chain to yield the final Itraconazole molecule. google.com The presence of the nitrophenyl group is critical in the initial steps of these synthetic pathways.

Pleuromutilin (B8085454) and its derivatives are a class of antibiotics that inhibit bacterial protein synthesis. The 1-(4-nitrophenyl)piperazine moiety has been successfully incorporated into the C14 side chain of pleuromutilin to create novel derivatives with potent antibacterial activity, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com

One such derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), has demonstrated excellent bactericidal activity against MRSA both in vitro and in vivo. mdpi.com Another series of novel pleuromutilin derivatives incorporating a 1,2,3-triazole linker also features the 4-nitrophenyl piperazine group. nih.govresearchgate.net Among these, compound 59 , identified as 22-[2-(4-((4-nitrophenyl piperazine)methyl)-1,2,3-triazol-1-yl)-1-(piperazine-1-yl) ethyl-1-one] deoxy pleuromutilin, showed the most prominent in vitro antibacterial effect against MRSA with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL. nih.govresearchgate.net Furthermore, the nitrophenyl moiety is also present in other pleuromutilin derivatives like 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin, which exhibits robust anti-mycoplasma activity. frontiersin.org

Compound Name/CodeKey Structural FeatureTarget PathogenReported ActivityReference
NPDM22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilinMRSAPotent bactericidal agent, better therapeutic effect than tiamulin (B153960) in mouse models. mdpi.com
Compound 5922-[2-(4-((4-nitrophenyl piperazine)methyl)-1,2,3-triazol-1-yl)-1-(piperazine-1-yl) ethyl-1-one] deoxy pleuromutilinMRSAMost prominent in vitro effect against MRSA (MIC = 1 μg/mL). nih.govresearchgate.net
Compound 16C22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilinMycoplasmaRobust anti-mycoplasma activity in vitro and in vivo. frontiersin.org

The versatility of the nitrophenyl-piperazine scaffold extends beyond antifungals and antibiotics. It serves as a starting point for a wide array of drug candidates targeting various diseases.

Anticancer Agents: Novel thiourea (B124793) and thiazolidinone derivatives with potential anticancer activity against prostate cancer cell lines have been synthesized starting from 1-(5-nitropyridin-2-yl)-4-phenylpiperazine, a close analogue of the nitrophenyl-piperazine core. nih.gov

Alzheimer's Disease Modulators: In the search for treatments for Alzheimer's disease, researchers have synthesized oxadiazole-piperazine conjugates. One such compound, 2-((4-(4-Nitrophenyl)piperazin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole, was developed as part of a series of molecules with antioxidant potential and inhibitory activity against key enzymes implicated in the disease. nih.gov

Serotonin (B10506) Receptor Antagonists: A potent and selective 5-HT(1A) receptor antagonist, N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide, was synthesized to investigate bladder function control at the central nervous system level. nih.gov

Antibacterial Agents: Simple derivatives such as 1-ethyl-4-[4-nitrophenyl]piperazine can be readily converted into more complex molecules. This intermediate, after reduction of the nitro group, can be reacted with N-chloroacetyl aryl amines to produce benzene (B151609) derivatives with antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Incorporation into Polymeric Materials for Optoelectronic Research

Beyond its biomedical applications, the 1-(4-nitrophenyl)piperazine structure is a valuable chromophore for developing advanced polymeric materials for optoelectronics. nih.govacs.orgresearchgate.net Researchers have synthesized novel methacrylic side-chain polymers incorporating this moiety to investigate their photophysical properties for potential use in devices like organic solar cells (OSCs), field-effect transistors, and electrochromic devices. nih.govresearchgate.net

The synthesis typically involves preparing a monomer, such as 2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl 2-methylprop-2-enoate, from 1-(4-nitrophenyl)piperazine. nih.govacs.org This monomer is then copolymerized with other monomers, like methyl methacrylate (B99206) (MMA), to produce the final polymer. acs.orgresearchgate.net The properties of these polymers can be tuned by altering the distance of the chromophore from the polymer's main chain or by changing the ratio of the chromophore-containing units in the copolymer. nih.govacs.org Another related polymer, poly{l-acryloyl-4-[4-(4-nitrophenylazo)phenyl] piperazine}, has been synthesized for applications in reversible optical data storage, where the rigid piperazine linkage contributes to the stability of photoinduced birefringence. dtic.mil

The incorporation of the 1-(4-nitrophenyl)piperazine side chain significantly influences the optical and electronic characteristics of the resulting polymers. nih.govresearchgate.net

Optical Properties: Spectroscopic ellipsometry and transmission measurements have been used to determine the optical constants of these polymer thin films. nih.gov It was found that structural modifications, such as increasing the distance of the piperazine moiety from the polymer backbone by adding an ethylene (B1197577) group, can lead to a hypsochromic (blue) shift in the absorption spectrum. nih.govresearchgate.net The refractive index of the polymers can also be modulated; the lowest refractive index values were observed in polymers with a longer spacer group and a lower concentration of the 1-(4-nitrophenyl)piperazine fragment. nih.gov

Electronic Properties: These piperazine-containing polymers exhibit low optical energy band gaps, typically in the range of 2.73 to 2.81 eV. nih.govresearchgate.net This property is crucial for optoelectronic applications, as it suggests the materials can absorb a broader range of the solar spectrum. The ability to modulate this energy band gap by modifying the polymer's chemical structure makes these materials promising candidates for advanced photovoltaic and electronic devices. nih.govresearchgate.net

Polymer ModificationEffect on PropertiesPotential ApplicationReference
Increasing chromophore distance from the main chain (adding ethylene group)Hypsochromic shift of absorption spectrum; Lower refractive index.Optoelectronic devices nih.govresearchgate.net
Decreasing concentration of 1-(4-nitrophenyl)piperazine fragmentLower refractive index.Optoelectronic devices nih.gov
Incorporation of 1-(4-nitrophenyl)piperazine side chainsLow optical energy band gap (2.73 - 2.81 eV).Photovoltaics, Field-effect transistors, Electrochromic devices nih.govresearchgate.net
Incorporation of 1-acryloyl-4-[4-(4-nitrophenylazo)phenyl]piperazineHigh and stable photoinduced birefringence.Reversible optical storage dtic.mil

Material Characterization and Performance Evaluation

The comprehensive characterization of materials derived from this compound is crucial for understanding their structure-property relationships and evaluating their potential performance in various material science applications. Research in this area, particularly on polymeric systems incorporating this moiety, has employed a range of analytical techniques to probe their optical, structural, surface, and electrochemical properties.

Structural and Surface Analysis

Spectroscopic methods such as Raman and Fourier Transform Infrared (FTIR) spectroscopy are employed to confirm the chemical structure and composition of these materials. nih.gov These techniques provide valuable information about the vibrational modes of the chemical bonds present in the material, confirming the successful incorporation of the nitrophenylpiperazine fragment.

Furthermore, crystallographic studies on derivatives of 1-(4-nitrophenyl)piperazine provide insight into the molecular conformation and intermolecular interactions that can influence the properties of the bulk material. Single-crystal X-ray diffraction has been used to determine the crystal systems, space groups, and molecular geometries of various salts of 1-(4-nitrophenyl)piperazine. iucr.orgnih.gov These studies often reveal a chair conformation for the piperazine ring and detail the supramolecular assembly through hydrogen bonding and other non-covalent interactions. nih.gov Hirshfeld surface analysis is another powerful tool used to quantify intermolecular contacts within the crystal structure. iucr.org

Optical and Electrochemical Properties

The optical properties of materials containing the 1-(4-nitrophenyl)piperazine moiety are of significant interest, particularly for optoelectronic applications. Spectroscopic ellipsometry, in conjunction with transmission measurements, has been used to determine the refractive index and optical energy band gap of methacrylic polymers with 1-(4-nitrophenyl)piperazine side chains. nih.gov

Research has shown that the introduction of an ethylene group to space the 1-(4-nitrophenyl)piperazine fragment from the polymer main chain can influence the optical properties. nih.gov For example, it has been observed that such modifications can lead to a slight increase in the optical energy band gap. nih.gov The ability to modulate the energy band gap by altering the chemical structure is a key factor in designing materials for specific optoelectronic devices. nih.gov The following table summarizes key optical and surface property findings for related methacrylic polymers. nih.gov

PropertyPolymer with direct 1-(4-nitrophenyl)piperazine linkagePolymer with ethylene spacer for 1-(4-nitrophenyl)piperazine
Refractive IndexHigher valuesLower values
Optical Energy Band GapLower valuesSlightly increased values
Surface Roughness (RMS)Dependent on polymer chain length and chromophore concentrationInfluenced by the presence of the ethylene group

The electrochemical behavior of these materials has been investigated using techniques such as cyclic voltammetry. nih.gov These studies provide information about the redox properties of the materials. For instance, some polymers containing the 1-(4-nitrophenyl)piperazine fragment have shown an irreversible cathodic peak, indicating their electrochemical activity. nih.gov

The following interactive table provides a summary of the characterization techniques and their findings for materials based on 1-(4-nitrophenyl)piperazine and its derivatives.

Characterization TechniqueInformation ObtainedKey Findings for 1-(4-nitrophenyl)piperazine-related Materials
Atomic Force Microscopy (AFM)Surface morphology and roughness.The distance of the chromophore from the polymer backbone influences surface properties. nih.gov
Spectroscopic EllipsometryRefractive index and optical band gap.The presence of an ethylene spacer can modify the refractive index and slightly increase the optical energy band gap. nih.gov
Raman and FTIR SpectroscopyChemical structure and composition.Confirms the incorporation of the 1-(4-nitrophenyl)piperazine moiety into polymer chains. nih.gov
Cyclic VoltammetryRedox properties.Some derivative polymers exhibit irreversible cathodic peaks. nih.gov
Single-Crystal X-ray DiffractionCrystal structure, molecular conformation, and intermolecular interactions.Piperazine rings typically adopt a chair conformation in derivatives. iucr.orgnih.gov
Hirshfeld Surface AnalysisQuantification of intermolecular contacts.Provides insight into the packing and stability of crystalline derivatives. iucr.org

Q & A

Q. What are the standard synthetic routes for 1-[2-(4-Nitrophenyl)ethyl]piperazine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step approach:

  • Step 1 : Nucleophilic substitution between 4-nitrophenethyl bromide and piperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) to form the intermediate .
  • Step 2 : Catalytic hydrogenation or nitro group reduction (if required) using Pd/C or Fe/HCl, depending on downstream applications .
  • Optimization : Reaction temperature (60–80°C), stoichiometric ratios (1:1.2 piperazine:aryl halide), and purification via column chromatography or recrystallization improve yield (reported ~65–75%) and purity (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm piperazine ring protons (δ 2.5–3.5 ppm) and nitrophenyl aromatic protons (δ 7.5–8.5 ppm) .
    • FT-IR : Identify nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 262.12 for C₁₂H₁₅N₃O₂) .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and lab coats due to potential skin/eye irritation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How does the nitro group in this compound influence its electronic and steric properties in receptor binding studies?

  • Electronic Effects : The nitro group’s strong electron-withdrawing nature reduces electron density on the phenyl ring, enhancing interactions with electron-rich residues in target receptors (e.g., dopamine or serotonin transporters) .
  • Steric Effects : The ethyl spacer minimizes steric hindrance between the piperazine and nitrophenyl groups, facilitating conformational flexibility for binding .

Q. What computational strategies can predict the biological activity of this compound derivatives?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like DAT (dopamine transporter; PDB ID: 4XP1) .
  • QSAR Models : Leverage Hammett constants (σ ≈ 0.78 for para-NO₂) to correlate substituent effects with IC₅₀ values .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in antimicrobial assays may arise from:
    • Strain Variability : Test against standardized strains (e.g., S. aureus ATCC 25923) .
    • Solubility : Use DMSO concentrations ≤1% to avoid cytotoxicity .
    • Data Normalization : Express activity as MIC (minimum inhibitory concentration) relative to positive controls (e.g., ciprofloxacin) .

Methodological Challenges and Solutions

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • HPLC : Reverse-phase C18 column with isocratic elution (acetonitrile:water = 70:30, 1 mL/min) achieves >99% purity .
  • Recrystallization : Ethanol/water (3:1) mixture yields high-purity crystals (melting point: 112–114°C) .

Q. How can researchers design analogs of this compound to enhance metabolic stability?

  • Strategies :
    • Introduce fluorine at the ortho position to block CYP450-mediated oxidation .
    • Replace the ethyl linker with a cyclopropyl group to reduce conformational flexibility and improve bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.